molecular formula C22H23N3O5S2 B2958207 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 892845-84-0

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2958207
CAS No.: 892845-84-0
M. Wt: 473.56
InChI Key: MWAOBQCEEMUKMG-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a heterocyclic compound featuring a fused [1,4]dioxino[2,3-f][1,3]benzothiazole core linked to a 4-(4-methylpiperidin-1-yl)sulfonylbenzamide moiety. This structure combines a bicyclic dioxane-benzothiazole system with a sulfonamide-substituted aromatic ring, which is further modified by a 4-methylpiperidine group.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-14-6-8-25(9-7-14)32(27,28)16-4-2-15(3-5-16)21(26)24-22-23-17-12-18-19(13-20(17)31-22)30-11-10-29-18/h2-5,12-14H,6-11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAOBQCEEMUKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • A dioxino-benzothiazole core
  • A piperidinylsulfonylbenzamide moiety

Chemical Formula

The molecular formula of the compound is C22H23N3O5S2C_{22}H_{23}N_{3}O_{5}S^{2} .

IUPAC Name

The official IUPAC name is this compound.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. The structural features allow it to effectively bind to these targets, modulating their activity and leading to various pharmacological effects.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antioxidant Activity : Compounds derived from benzothiazole have shown significant inhibition of lipid peroxidation, suggesting potential antioxidant properties .
  • CYP Enzyme Inhibition : The compound may interact with cytochrome P450 enzymes (CYP), which are crucial for drug metabolism. Inhibitors of CYP enzymes can lead to altered pharmacokinetics of co-administered drugs .

Case Studies

Several studies have investigated compounds related to the benzothiazole and dioxino structures:

  • Lipid Peroxidation Inhibition : A study on related benzodioxin derivatives demonstrated that certain compounds showed up to 45 times higher activity than standard inhibitors like probucol in preventing LDL oxidation .
  • Anti-Tumor Activity : Research on thiazole derivatives indicated promising anti-tumor properties through inhibition of specific kinases involved in cancer progression .
  • CYP Inhibition Studies : Various compounds were tested for their inhibitory effects on CYP enzymes. For instance, a related compound showed potent inhibition of CYP3A4 with an IC50 value indicating significant potential for drug-drug interactions .

Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Antioxidant2-carboxamido-benzodioxin derivativesHigh inhibition of lipid peroxidation
CYP Enzyme InhibitionVarious benzothiazole derivativesSignificant CYP3A4 inhibition
Anti-TumorThiazole derivativesInhibition of tumor growth

Structure-Activity Relationship (SAR)

Compound StructureActivity TypeNotes
Benzothiazole with piperidine moietyCYP InhibitionPotential for drug-drug interactions
Dioxino-benzothiazole coreAntioxidantEffective in reducing oxidative stress
Sulfonamide functionalityAnti-TumorEnhances binding affinity to target sites

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s [1,4]dioxino[2,3-f][1,3]benzothiazole core distinguishes it from other heterocycles like triazoles (e.g., compounds [7–9] in ) or benzodiazepines. Benzothiazole derivatives are known for their metabolic stability and ability to penetrate lipid membranes, whereas triazoles (e.g., 1,2,4-triazole-3-thiones) often exhibit tautomerism and redox activity, which can influence their biological interactions . For example, compounds [7–9] in exist in thione tautomeric forms, confirmed by IR absorption bands at 1247–1255 cm⁻¹ (C=S) and the absence of S-H stretching (~2500–2600 cm⁻¹) .

Sulfonamide Functional Groups

The 4-(4-methylpiperidin-1-yl)sulfonylbenzamide group in the target compound shares similarities with sulfonamide derivatives in and . For instance, describes N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, which replaces the benzamide with an acetamide and substitutes the piperidine with a 4-methoxyphenyl group. This difference may reduce steric hindrance and alter solubility, as acetamide derivatives generally have lower molecular weights compared to benzamides . Additionally, highlights sulfonamide-containing triazoles (e.g., [10–15]) with halogenated aryl groups, which are associated with enhanced antifungal and antibacterial activities . The 4-methylpiperidine substituent in the target compound could improve blood-brain barrier penetration compared to simpler alkyl or aryl sulfonamides .

Piperidine vs. Piperazine Modifications

The 4-methylpiperidine group in the target compound contrasts with piperazine derivatives in (e.g., triazolones with piperazine-linked dioxolane systems). Piperidine’s saturated six-membered ring provides a balance of lipophilicity and basicity, whereas piperazine derivatives (e.g., ’s compound b) often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms . However, the methyl group on the piperidine in the target compound may reduce polarity, favoring interactions with hydrophobic binding pockets.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Notable Spectral Data Potential Applications
Target Compound [1,4]dioxino[2,3-f][1,3]benzothiazole 4-(4-Methylpiperidin-1-yl)sulfonylbenzamide IR: Expected C=S (~1250 cm⁻¹), SO₂ (~1350 cm⁻¹) Hypothesized enzyme inhibition (e.g., kinases)
N-(6,7-Dihydro…acetamide () Same benzothiazole core 2-(4-Methoxyphenyl)sulfonylacetamide IR: C=O (1663–1682 cm⁻¹), C=S (1243–1258 cm⁻¹) Agrochemical lead (inferred from acetamide analogs)
Triazole-3-thiones [7–9] () 1,2,4-Triazole 4-(Halophenyl)sulfonylphenyl, 2,4-difluorophenyl IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Antifungal/antibacterial agents
Piperidine-2-carboxamide () Benzothiazole 1-Methylsulfonylpiperidine-2-carboxamide N/A (PubChem data incomplete) CNS-targeted therapeutics (speculative)

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